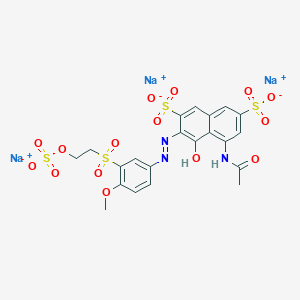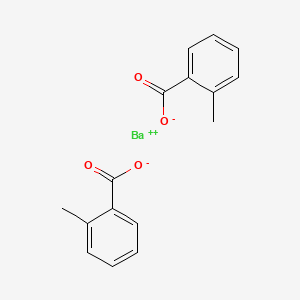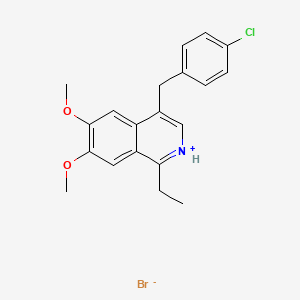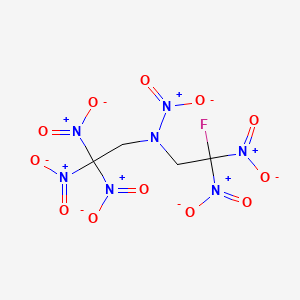
Sodium;2-hydroxybutanedioate;iron(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;2-hydroxybutanedioate;iron(2+):
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;2-hydroxybutanedioate;iron(2+) typically involves the reaction of iron(II) salts with sodium 2-hydroxybutanedioate under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired coordination compound.
Industrial Production Methods: In an industrial setting, the production of Sodium;2-hydroxybutanedioate;iron(2+) may involve large-scale reactions using similar principles as the laboratory synthesis. The process would include the dissolution of iron(II) salts and sodium 2-hydroxybutanedioate in water, followed by controlled precipitation and purification steps to obtain the final product.
化学反应分析
Types of Reactions: Sodium;2-hydroxybutanedioate;iron(2+) can undergo various chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under appropriate conditions.
Reduction: The compound can participate in redox reactions where the iron center is reduced.
Substitution: Ligand exchange reactions can occur, where the 2-hydroxybutanedioate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by altering the pH of the solution.
Major Products Formed:
Oxidation: Iron(III) complexes.
Reduction: Iron(II) complexes with different ligands.
Substitution: New coordination compounds with different ligands.
科学研究应用
Chemistry: Sodium;2-hydroxybutanedioate;iron(2+) is used as a precursor in the synthesis of other iron-containing compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Research is ongoing to explore the use of Sodium;2-hydroxybutanedioate;iron(2+) in medical applications, such as iron supplementation and treatment of iron deficiency.
Industry: In industrial applications, the compound is used in processes that require iron catalysts or as a source of iron in various formulations.
相似化合物的比较
Similar Compounds:
Iron(II) sulfate: Another iron(II) compound used in similar applications.
Sodium ferric gluconate: A compound used in medical applications for iron supplementation.
Iron(III) citrate: An iron(III) compound with similar coordination properties.
Uniqueness: Sodium;2-hydroxybutanedioate;iron(2+) is unique due to the presence of the 2-hydroxybutanedioate ligand, which provides specific stabilization and reactivity properties that are not found in other iron compounds. This makes it particularly useful in applications where controlled redox activity and stability are required.
属性
| 12001-62-6 | |
分子式 |
C4H4FeNaO5+ |
分子量 |
210.91 g/mol |
IUPAC 名称 |
sodium;2-hydroxybutanedioate;iron(2+) |
InChI |
InChI=1S/C4H6O5.Fe.Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;+2;+1/p-2 |
InChI 键 |
WYAWZJNHJZQJFD-UHFFFAOYSA-L |
规范 SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13749996.png)



![Benzoic acid, 4-butyl-, 4'-propyl[1,1'-biphenyl]-4-yl ester](/img/structure/B13750018.png)



![5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione](/img/structure/B13750051.png)




